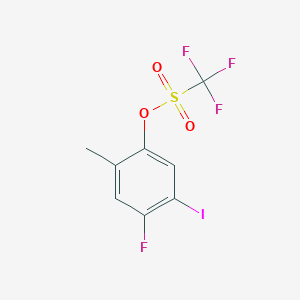

4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate: is a chemical compound with the molecular formula C8H5F4IO3S and a molecular weight of 384.09 g/mol . It is characterized by the presence of fluorine, iodine, and trifluoromethanesulphonate groups attached to a methylphenyl ring. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.

Aplicaciones Científicas De Investigación

Chemistry: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate is used as an intermediate in the synthesis of complex organic molecules. Its functional groups make it a valuable building block for constructing various chemical entities.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a precursor for radiolabeled compounds in imaging studies

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique reactivity allows for the creation of novel materials with specific properties.

Safety and Hazards

The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P310 (immediately call a poison center or doctor/physician) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate typically involves the following steps:

Starting Material: The synthesis begins with 4-Fluoro-2-methylphenol.

Iodination: The phenol group is iodinated using iodine and an oxidizing agent such as sodium iodate or iodine monochloride.

Trifluoromethanesulphonation: The iodinated product is then reacted with trifluoromethanesulphonic anhydride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and environmental controls.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulphonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Electrophilic Aromatic Substitution: The fluorine and iodine substituents can direct electrophilic aromatic substitution reactions to specific positions on the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Electrophilic Aromatic Substitution: Electrophiles like bromine, chloromethyl methyl ether, or nitronium tetrafluoroborate in solvents like dichloromethane or acetonitrile.

Major Products:

Nucleophilic Substitution: Formation of azides, thiols, or amines.

Cross-Coupling Reactions: Formation of biaryl compounds, alkenes, or alkynes.

Electrophilic Aromatic Substitution: Formation of brominated, chloromethylated, or nitrated derivatives.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate primarily involves its ability to participate in nucleophilic substitution and cross-coupling reactions. The trifluoromethanesulphonate group acts as a good leaving group, facilitating nucleophilic attack. The iodine atom enables cross-coupling reactions through the formation of palladium complexes, which then undergo oxidative addition and reductive elimination to form new carbon-carbon bonds.

Comparación Con Compuestos Similares

- 4-Fluoro-2-methylphenyl trifluoromethanesulphonate

- 4-Iodo-2-methylphenyl trifluoromethanesulphonate

- 4-Fluoro-5-bromo-2-methylphenyl trifluoromethanesulphonate

Uniqueness: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate is unique due to the presence of both fluorine and iodine atoms on the aromatic ring. This combination of substituents provides distinct reactivity patterns and allows for selective functionalization in synthetic chemistry. The trifluoromethanesulphonate group further enhances its utility as a versatile intermediate in various chemical transformations.

Propiedades

IUPAC Name |

(4-fluoro-5-iodo-2-methylphenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4IO3S/c1-4-2-5(9)6(13)3-7(4)16-17(14,15)8(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTWSZOWCIJNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4IO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2440558.png)

![1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B2440559.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2440562.png)

![N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide](/img/structure/B2440563.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2440564.png)

![3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2440567.png)

![4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440568.png)

![N-[2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-yl}carbamoyl)ethyl]prop-2-enamide](/img/structure/B2440569.png)